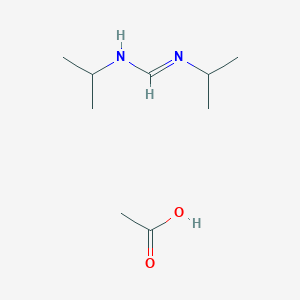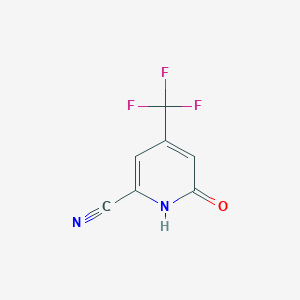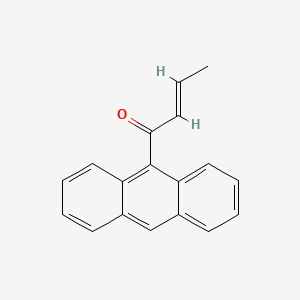
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclopentyloxy substituent on a pyrrolidine ring. These structural elements contribute to its reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, fluorenylmethanol, and cyclopentanol.
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-Cl in the presence of a base like triethylamine.
Introduction of the Cyclopentyloxy Group: The protected pyrrolidine is then reacted with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.
Final Coupling: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield and purity, such as using automated synthesis equipment and high-throughput purification techniques.
化学反応の分析
Types of Reactions
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In synthetic chemistry, (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to mimic certain biological molecules, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism by which (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(methoxy)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness in the field of scientific research
特性
分子式 |
C25H27NO5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(2S,3S)-3-cyclopentyloxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO5/c27-24(28)23-22(31-16-7-1-2-8-16)13-14-26(23)25(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-23H,1-2,7-8,13-15H2,(H,27,28)/t22-,23-/m0/s1 |
InChIキー |
WGILNDLVVGZFCL-GOTSBHOMSA-N |
異性体SMILES |
C1CCC(C1)O[C@H]2CCN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1CCC(C1)OC2CCN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)

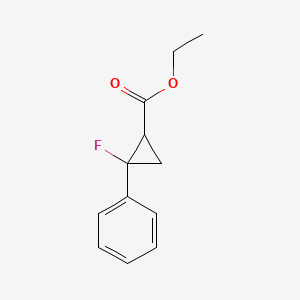

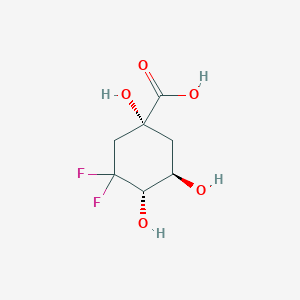
![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)

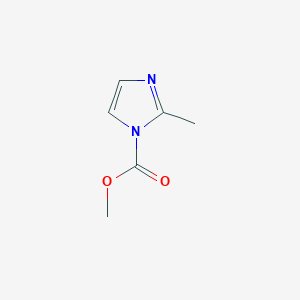
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
